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molecular formula C15H22FN3O B8287088 N-(3-Amino-4-{[(4-fluorocyclohexyl)methyl]amino}phenyl)acetamide

N-(3-Amino-4-{[(4-fluorocyclohexyl)methyl]amino}phenyl)acetamide

Cat. No. B8287088
M. Wt: 279.35 g/mol
InChI Key: MRCJGROHIWXZEO-UHFFFAOYSA-N
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Patent
US07615642B2

Procedure details

N-(4-{[(4-Fluorocyclohex-3-en-1-yl)methyl]amino}-3-nitrophenyl)acetamide (340 mg, 1.11 mmol) was dissolved in 25 mL of EtOAc containing a catalytic amount of 10% Pd/C. The solution was shaken under H2 atmosphere (40 psi) using a Parr hydrogenation apparatus at rt for 48 h. The solution was filtered through Celite and the solvent was evaporated. Yield: 308 mg (99%). MS (ESI) (M+H)−=279.95.
Name
N-(4-{[(4-Fluorocyclohex-3-en-1-yl)methyl]amino}-3-nitrophenyl)acetamide
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH2:7][CH2:6][CH:5]([CH2:8][NH:9][C:10]2[CH:15]=[CH:14][C:13]([NH:16][C:17](=[O:19])[CH3:18])=[CH:12][C:11]=2[N+:20]([O-])=O)[CH2:4][CH:3]=1>CCOC(C)=O.[Pd]>[NH2:20][C:11]1[CH:12]=[C:13]([NH:16][C:17](=[O:19])[CH3:18])[CH:14]=[CH:15][C:10]=1[NH:9][CH2:8][CH:5]1[CH2:4][CH2:3][CH:2]([F:1])[CH2:7][CH2:6]1

Inputs

Step One
Name
N-(4-{[(4-Fluorocyclohex-3-en-1-yl)methyl]amino}-3-nitrophenyl)acetamide
Quantity
340 mg
Type
reactant
Smiles
FC1=CCC(CC1)CNC1=C(C=C(C=C1)NC(C)=O)[N+](=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The solution was shaken under H2 atmosphere (40 psi)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at rt
CUSTOM
Type
CUSTOM
Details
for 48 h
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C=CC1NCC1CCC(CC1)F)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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